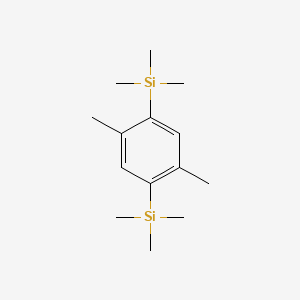
1-benzyl-6-bromo-3-ethyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-6-bromo-3-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the sixth position, and an ethyl group at the third position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, the reaction of 2-bromo-6-ethylbenzaldehyde with phenylhydrazine followed by cyclization can yield the desired indazole derivative. The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or hydrazines.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indazoles with various functional groups at the sixth position.
- N-oxides or reduced derivatives depending on the reaction conditions .
Aplicaciones Científicas De Investigación
1-Benzyl-6-bromo-3-ethyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets.
Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding in biological systems.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-benzyl-6-bromo-3-ethyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparación Con Compuestos Similares
1-Benzyl-3-ethyl-1H-indazole: Lacks the bromine atom at the sixth position.
6-Bromo-3-ethyl-1H-indazole: Lacks the benzyl group at the first position.
1-Benzyl-6-bromo-1H-indazole: Lacks the ethyl group at the third position.
Uniqueness: 1-Benzyl-6-bromo-3-ethyl-1H-indazole is unique due to the combination of substituents at the first, third, and sixth positions, which can significantly influence its biological activity and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C16H15BrN2 |
|---|---|
Peso molecular |
315.21 g/mol |
Nombre IUPAC |
1-benzyl-6-bromo-3-ethylindazole |
InChI |
InChI=1S/C16H15BrN2/c1-2-15-14-9-8-13(17)10-16(14)19(18-15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clave InChI |
PTINMYFLLIUAIX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)
![[5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid](/img/structure/B8482358.png)



![6-(4-Fluoro-phenyl)-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B8482385.png)


![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methylphenyl)amino]-](/img/structure/B8482417.png)

![3-Bromofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8482427.png)


